

## A Comparative Analysis of the Side Effect Profiles of Petrelintide and Semaglutide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the side effect profiles of two prominent weight management therapies: the novel amylin analog, **Petrelintide**, and the established glucagon-like peptide-1 (GLP-1) receptor agonist, semaglutide. This analysis is based on available clinical trial data and aims to inform researchers, scientists, and drug development professionals.

### Introduction

**Petrelintide**, a long-acting amylin analog, is an investigational drug showing promise for weight management with a potentially favorable tolerability profile.[1] Amylin is a pancreatic hormone co-secreted with insulin that plays a role in appetite regulation and gastric emptying.[2] Semaglutide, a potent GLP-1 receptor agonist, is approved for the treatment of type 2 diabetes and obesity and has demonstrated significant efficacy in weight reduction.[3] However, its use can be associated with notable gastrointestinal side effects.[4][5] This guide presents a comparative analysis of their side effect profiles, supported by experimental data from key clinical trials.

## **Comparative Side Effect Profiles: Quantitative Data**

The following table summarizes the incidence of common gastrointestinal adverse events reported in clinical trials for **Petrelintide** and semaglutide. It is important to note that this data is



derived from separate clinical trial programs, and direct head-to-head comparative trial data is not yet available.

| Adverse Event | Petrelintide (Phase<br>1b MAD Trial)[6] | Semaglutide 2.4<br>mg (STEP 1-3<br>Trials, Pooled Data)<br>[5] | Placebo (STEP 1-3<br>Trials, Pooled Data)<br>[5] |
|---------------|-----------------------------------------|----------------------------------------------------------------|--------------------------------------------------|
| Nausea        | 16.7% - 33.3%                           | 43.9%                                                          | 16.1%                                            |
| Vomiting      | Moderate event in 1 participant         | 24.5%                                                          | 6.3%                                             |
| Diarrhea      | Two mild events reported                | 29.7%                                                          | 15.9%                                            |
| Constipation  | Not specifically reported               | 24.2%                                                          | 11.1%                                            |

Note: The **Petrelintide** data is from a 16-week Phase 1b multiple ascending dose (MAD) trial with 48 participants.[7][8] The semaglutide data is from a pooled analysis of the STEP 1-3 trials, which included a larger patient population (n=2117 for semaglutide) over a 68-week period.[5]

## **Signaling Pathways**

The differing side effect profiles of **Petrelintide** and semaglutide can be attributed to their distinct mechanisms of action and signaling pathways.

### **Petrelintide: Amylin Analog Signaling**

**Petrelintide** mimics the action of the natural hormone amylin by binding to amylin receptors, which are heterodimers of the calcitonin receptor (CTR) and a receptor activity-modifying protein (RAMP).[9][10] This interaction triggers downstream signaling cascades that regulate appetite and gastric emptying.[11]





Click to download full resolution via product page

Caption: Petrelintide signaling pathway.

### Semaglutide: GLP-1 Receptor Agonist Signaling

Semaglutide activates the GLP-1 receptor, a G-protein coupled receptor, primarily stimulating the Gαs subunit.[12][13] This leads to the activation of adenylate cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent activation of protein kinase A (PKA).[14][15] This pathway is central to its effects on glucose control and appetite regulation. The GLP-1 receptor can also signal through β-arrestin pathways.[15]



Click to download full resolution via product page

Caption: Semaglutide signaling pathway.

## **Experimental Protocols: A Summary**

The data presented in this guide is sourced from distinct clinical trial programs for each compound. Below is a summary of the methodologies for the key trials cited.



# Petrelintide: Phase 1b Multiple Ascending Dose (MAD) Trial

- Objective: To evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of multiple ascending doses of **Petrelintide**.[16]
- Design: A randomized, double-blind, placebo-controlled trial.[2]
- Participants: 48 healthy participants with a median baseline BMI of 29.9 kg/m<sup>2</sup>.[8][17]
- Intervention: Participants were randomized (3:1) to receive either **Petrelintide** or placebo via subcutaneous injection once weekly for 16 weeks.[7] The trial included three dose cohorts with dose escalation every two weeks to reach different maintenance doses.[8]
- Primary Endpoint: Incidence of treatment-emergent adverse events (TEAEs).[16]



Click to download full resolution via product page

Caption: Petrelintide Phase 1b trial workflow.

# Semaglutide: STEP (Semaglutide Treatment Effect in People with Obesity) Program

- Objective: To evaluate the efficacy and safety of once-weekly subcutaneous semaglutide 2.4
   mg for weight management in adults with overweight or obesity.[5]
- Design: The STEP program consisted of several large-scale, randomized, double-blind, placebo-controlled Phase 3 trials (e.g., STEP 1, 2, 3, 4, 5, 7).[5][18][19]
- Participants: Thousands of participants with overweight (BMI ≥27 kg/m <sup>2</sup> with at least one weight-related comorbidity) or obesity (BMI ≥30 kg/m <sup>2</sup>).[5]
- Intervention: Participants were randomized to receive either semaglutide 2.4 mg or placebo once weekly via subcutaneous injection, in addition to lifestyle intervention, for 68 weeks or



longer.[5]

Primary Endpoints: Typically included the percentage change in body weight and the
proportion of participants achieving at least a 5% weight reduction from baseline.[18] Safety
and tolerability were key secondary endpoints.



Click to download full resolution via product page

Caption: Semaglutide STEP trial workflow.

### **Discussion and Conclusion**

The available data suggests that **Petrelintide** may offer a more favorable gastrointestinal side effect profile compared to semaglutide. The incidence of nausea appears to be lower with **Petrelintide**, and severe gastrointestinal events were not reported in the Phase 1b trial.[6][8] In contrast, gastrointestinal adverse events are common with semaglutide, although they are typically transient and mild to moderate in severity.[5] The lower incidence of gastrointestinal side effects with **Petrelintide** could potentially lead to better treatment adherence and an improved patient experience.[20]

The distinct signaling pathways of these two drugs likely underlie the differences in their side effect profiles. As research progresses, further studies, including direct comparative trials, will be crucial to fully elucidate the relative safety and efficacy of **Petrelintide** and semaglutide. These findings will be instrumental in shaping the future landscape of obesity treatment and providing patients with more tolerable and effective therapeutic options.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References



- 1. bestlifeonline.com [bestlifeonline.com]
- 2. blog.profil.com [blog.profil.com]
- 3. Semaglutide Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Gastrointestinal tolerability of once-weekly semaglutide 2.4 mg in adults with overweight or obesity, and the relationship between gastrointestinal adverse events and weight loss PMC [pmc.ncbi.nlm.nih.gov]
- 6. Zealand Pharma Reports Positive Results from Phase 1b Trial of Long-Acting Amylin Analog Petrelintide [synapse.patsnap.com]
- 7. Zealand Pharma announces positive topline results from the Phase 1b 16-week multiple ascending dose clinical trial with long-acting amylin analog petrelintide Inderes [inderes.dk]
- 8. zealandpharma.com [zealandpharma.com]
- 9. Amylin structure—function relationships and receptor pharmacology: implications for amylin mimetic drug development PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. The Importance of Understanding Amylin Signaling Mechanisms for Therapeutic Development in the Treatment of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. zealandpharma.com [zealandpharma.com]
- 17. firstwordpharma.com [firstwordpharma.com]
- 18. Efficacy and safety of once weekly semaglutide 2·4 mg for weight management in a predominantly east Asian population with overweight or obesity (STEP 7): a double-blind, multicentre, randomised controlled trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Two-year effects of semaglutide in adults with overweight or obesity: the STEP 5 trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Petrelintide vs. Semaglutide: A Comprehensive Comparison of Weight Loss Medications
   TeleTest.ca [teletest.ca]
- To cite this document: BenchChem. [A Comparative Analysis of the Side Effect Profiles of Petrelintide and Semaglutide]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b15603375#comparative-analysis-of-the-side-effect-profiles-of-petrelintide-and-semaglutide]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com